molecular formula C13H12BrNO3S B12448482 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide

2-bromo-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No.: B12448482
M. Wt: 342.21 g/mol
InChI Key: DEDUOTKDHQIEMY-UHFFFAOYSA-N
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Description

2-Bromo-N-(4-methoxyphenyl)benzenesulfonamide ( 958752-88-0) is a chemical compound supplied for research and development purposes. This molecule has a molecular formula of C14H14BrNO3S and a molecular weight of 356.23 . As a member of the benzenesulfonamide family, this compound shares a core structural motif known for its versatility in medicinal chemistry and drug discovery research. Benzenesulfonamide derivatives are extensively investigated in scientific literature for a wide spectrum of biological activities. Research indicates that compounds containing the sulfonamide group can be designed and synthesized for potential pharmacological properties, serving as key intermediates or target molecules in developing therapeutic agents . For instance, structural analogs featuring the benzenesulfonamide group have been explored in the design of novel HIV-1 Capsid protein inhibitors and have been synthesized and evaluated for activities such as antidiabetic effects in preclinical models . The specific research applications for this compound are dependent on the individual researcher's experimental design. This product is intended for research use only in a laboratory setting and is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

Molecular Formula

C13H12BrNO3S

Molecular Weight

342.21 g/mol

IUPAC Name

2-bromo-N-(4-methoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C13H12BrNO3S/c1-18-11-8-6-10(7-9-11)15-19(16,17)13-5-3-2-4-12(13)14/h2-9,15H,1H3

InChI Key

DEDUOTKDHQIEMY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

Two-Step Synthesis via Sulfonamide Formation

Reaction of 2-Bromobenzenesulfonyl Chloride with 4-Methoxybenzylamine

The most widely documented method involves the condensation of 2-bromobenzenesulfonyl chloride with 4-methoxybenzylamine in the presence of a base.

Procedure:
  • Reagent Combination :
    • 2-Bromobenzenesulfonyl chloride (1 equiv) and 4-methoxybenzylamine (1.1 equiv) are dissolved in dichloromethane (DCM).
    • Triethylamine (1.5 equiv) is added to neutralize HCl generated during the reaction.
  • Reaction Conditions :
    • Stirred at room temperature for 12–24 hours.
    • Monitored via thin-layer chromatography (TLC) for completion.
  • Workup :
    • The organic layer is washed with water, brine, and dried over anhydrous Na₂SO₄.
    • Purification is achieved via recrystallization from ethanol or column chromatography (hexane:ethyl acetate, 3:1).
Yield and Characterization:
  • Yield : 65–75%.
  • Spectroscopic Data :
    • ¹H NMR (DMSO-d₆) : δ 3.79 (s, 3H, OCH₃), 7.04–7.64 (m, 8H, aromatic), 8.7 (s, 1H, NH).
    • IR (KBr) : 3289 cm⁻¹ (N–H), 1173 cm⁻¹ (S=O).

Alternative Method Using Pyridine as Solvent

A modified approach replaces DCM with pyridine to enhance reaction efficiency:

  • Reagent Mixing :
    • 2-Bromobenzenesulfonyl chloride and 4-methoxybenzylamine are combined in pyridine (2 mL/mmol).
  • Reaction Duration :
    • Stirred at room temperature for 96 hours.
  • Purification :
    • Evaporation under reduced pressure, followed by recrystallization from methanol.
Yield and Challenges:
  • Yield : 53–61%.
  • Challenge : Extended reaction time and lower yield compared to DCM-based methods.

Bromination of Precursors Followed by Sulfonamide Coupling

Bromination of N-(4-Methoxyphenyl)benzenesulfonamide

Bromination at the ortho position of the benzene ring is critical.

Procedure:
  • Bromination Reaction :
    • N-(4-Methoxyphenyl)benzenesulfonamide (1 equiv) is dissolved in acetic acid.
    • Liquid bromine (1.1 equiv) is added dropwise at 0–5°C.
  • Reaction Monitoring :
    • Progress tracked via gas chromatography (GC) until substrate consumption.
  • Isolation :
    • The product is crystallized using heptane or cyclohexane.
Yield and Selectivity:
  • Yield : 70–80%.
  • Selectivity : >95% for 2-bromo isomer due to steric and electronic directing effects of the sulfonamide group.

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

Industrial methods prioritize scalability and cost-effectiveness:

  • Reactor Setup :
    • 2-Bromobenzenesulfonyl chloride and 4-methoxybenzylamine are fed into a continuous flow reactor with triethylamine.
  • Conditions :
    • Residence time: 30 minutes.
    • Temperature: 50°C.
  • Output :
    • Yield : 80–85% with >99% purity.

Solvent and Catalyst Optimization

Parameter Laboratory Scale Industrial Scale
Solvent Dichloromethane Toluene
Catalyst None Vanadium pentoxide
Reaction Time 12–24 hours 30 minutes
Yield 65–75% 80–85%

Comparative Analysis of Methods

Efficiency and Practicality

Method Advantages Limitations
Two-Step (DCM) High purity, simple setup Requires column chromatography
Pyridine-Based Avoids HCl gas emission Low yield, long reaction time
Industrial Flow Scalable, high throughput High initial equipment cost

Yield Comparison

Method Yield (%) Purity (%)
Two-Step (DCM) 65–75 98
Bromination Route 70–80 95
Industrial Flow 80–85 99

Characterization and Quality Control

Spectroscopic Standards

  • ¹³C NMR : δ 45.18 (C–Br), 55.21 (OCH₃), 126.5–134.8 (aromatic carbons).
  • Mass Spectrometry : m/z 424 ([M+H]⁺).

Purity Assessment

  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile:water = 70:30).
  • Melting Point : 250–252°C.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(4-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

2-bromo-N-(4-methoxyphenyl)benzenesulfonamide has been investigated for its potential as an anticancer agent. Research indicates that derivatives of benzenesulfonamides exhibit cytotoxicity against various human tumor cell lines. For instance, compounds similar to this compound have shown sub-micromolar cytotoxicity against HeLa and HT-29 cells, with significant effects on microtubule dynamics, indicating a mechanism involving tubulin targeting .

Compound Cell Line Cytotoxicity
This compoundHeLaSub-micromolar
Derivative AMCF7Nanomolar potency

Enzyme Inhibition Studies

The compound has been identified as a potential inhibitor of lipoxygenases, particularly platelet-type 12-(S)-lipoxygenase (12-LOX). This enzyme is implicated in inflammatory processes and diseases such as cancer and diabetes. Studies have demonstrated that similar compounds exhibit nanomolar potency against 12-LOX, suggesting that this compound could be developed into an anti-inflammatory therapeutic agent .

Case Study 1: Inhibition of Platelet Aggregation

A study focused on the effects of benzenesulfonamide derivatives on platelet aggregation revealed that certain compounds could significantly inhibit PAR-4 induced aggregation in human platelets. This finding suggests potential therapeutic applications in thrombotic disorders, where controlling platelet aggregation is crucial.

Case Study 2: Selectivity Over Related Enzymes

Research has shown that this compound exhibits excellent selectivity over related lipoxygenases and cyclooxygenases. This selectivity is vital for developing targeted therapies that minimize side effects associated with non-selective inhibitors.

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the bromine atom and methoxy group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The position and nature of substituents significantly alter physicochemical properties:

  • Bromine Position: The 2-bromo isomer (target compound) exhibits distinct steric and electronic effects compared to 4-bromo-N-(4-nitrophenyl)benzenesulfonamide ().
  • Aryl Substituents: Replacing the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -NO₂ in 4-bromo-N-(4-nitrophenyl)benzenesulfonamide) decreases basicity and alters dipole moments, affecting crystallinity and melting points .

Data Tables

Table 1: Structural and Physical Properties of Selected Sulfonamides

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Properties Reference
2-Bromo-N-(4-methoxyphenyl)benzenesulfonamide C₁₃H₁₂BrNO₃S 342.21 2-Br, 4-OCH₃ Not reported Moderate solubility in DMSO
4-Bromo-N-(4-nitrophenyl)benzenesulfonamide C₁₂H₉BrN₂O₅S 381.18 4-Br, 4-NO₂ 215–217 Low solubility, high crystallinity
N-(2,4-dimethylphenyl)-2-bromobenzenesulfonamide C₁₄H₁₄BrNO₂S 356.24 2-Br, 2,4-CH₃ Not reported High thermal stability
4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide C₂₃H₁₉N₃O₄S 433.48 4-SO₂NH₂, 4-OCH₃ Not reported COX-2 inhibition: 47.1% at 20 μM

Biological Activity

2-bromo-N-(4-methoxyphenyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its applications in cancer treatment. This article reviews the biological activity of this compound, supported by data from various studies, including case studies and research findings.

Chemical Structure and Properties

The compound features a bromine atom and a methoxy group attached to a phenyl ring, contributing to its unique reactivity and biological interactions. The sulfonamide moiety is known for its pharmacological significance, often enhancing the compound's ability to interact with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can affect various biochemical pathways.
  • Antitumor Activity : It has shown promise in inhibiting cell proliferation in cancer cell lines, making it a candidate for further development as an anticancer agent.

The primary mechanism of action involves the inhibition of tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This disruption leads to cell cycle arrest and apoptosis in cancer cells. Studies have demonstrated that compounds with similar structures effectively interfere with microtubule dynamics, indicating a shared mechanism among benzenesulfonamides.

Table 1: Summary of Biological Activities

Study ReferenceActivity AssessedKey Findings
Antitumor activityCompounds exhibited sub-micromolar cytotoxicity against HeLa and MCF7 cells.
Enzyme inhibitionIC50 values for CA IX ranged from 10.93–25.06 nM, indicating strong selectivity.
Tubulin polymerizationInhibition at micromolar concentrations led to G2/M phase arrest in cancer cells.
Apoptosis inductionSignificant increase in apoptotic cells observed in MDA-MB-231 cell lines.

Detailed Research Findings

  • Antitumor Activity : A study focusing on N-(5-methoxyphenyl)-4-methoxybenzenesulfonamide derivatives found that compounds with bromine substitutions showed enhanced cytotoxicity against various human tumor cell lines, including MCF7 and HT-29. The most potent compounds inhibited microtubule polymerization effectively, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .
  • Enzyme Inhibition : Research on related benzenesulfonamides revealed their potential as inhibitors of carbonic anhydrases (CAs), particularly CA IX, which is often overexpressed in tumors. The selectivity for CA IX over CA II suggests potential therapeutic applications in targeting tumor environments while minimizing effects on normal tissues .
  • Mechanistic Studies : Investigations into the binding modes of these compounds have shown that they interact with the colchicine site on tubulin, disrupting microtubule dynamics crucial for mitosis. This interaction leads to significant alterations in cellular morphology and function, confirming their role as antitumor agents .

Q & A

Q. How are spectroscopic contradictions resolved when characterizing this compound?

  • Methodology : Spectral discrepancies (e.g., unexpected 1^1H NMR splitting patterns) are addressed by: (i) Cross-validating with 2D NMR techniques (COSY, HSQC) to assign proton-proton and carbon-proton correlations. (ii) Comparing experimental IR/Raman spectra with computational (DFT) predictions for vibrational modes. (iii) Using single-crystal X-ray diffraction to unambiguously confirm bond lengths, angles, and torsion angles .

Q. What strategies are employed to study solubility and thermodynamic stability in different solvents?

  • Methodology : Solubility is measured via gravimetric or UV-spectrophotometric methods in solvents like water, n-octanol, and n-hexane. Thermodynamic parameters (e.g., Gibbs free energy of solvation) are derived from temperature-dependent solubility data using the van’t Hoff equation. Sublimation enthalpy and entropy are calculated via transpiration methods, with crystal density data from X-ray diffraction used to validate packing efficiency .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved during structure refinement using SHELX programs?

  • Methodology : Discrepancies in residual electron density or R-factors are mitigated by: (i) Testing multiple refinement models (e.g., disorder modeling for flexible groups). (ii) Validating hydrogen-bonding networks with Mercury software. (iii) Cross-checking against PLATON alerts for missed symmetry or twinning. For example, SHELXL-2018’s TWIN/BASF commands can refine twinned data, while the RIGU restraint improves sulfonamide group geometry .

Q. What computational approaches predict tautomeric equilibria and their impact on biological activity?

  • Methodology : Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates energy differences between enol-imine and keto-amine tautomers. Solvent effects are modeled using the polarizable continuum model (PCM). Thermodynamic parameters (ΔG, ΔH) for tautomerization are derived from Gibbs free energy calculations. Biological relevance is assessed by docking tautomers into target proteins (e.g., tyrosinase) using AutoDock Vina to compare binding affinities .

Q. How are QSAR models developed to optimize sulfonamide derivatives for enzyme inhibition?

  • Methodology : (i) Descriptor selection : Molecular weight, logP, polar surface area, and electronegativity of substituents (e.g., Br, OMe). (ii) Data collection : IC50_{50} values from enzymatic assays (e.g., tyrosinase inhibition). (iii) Modeling : Multiple linear regression (MLR) or partial least squares (PLS) correlate descriptors with activity. For example, a QSAR study on sulfonamide tyrosinase inhibitors identified electron-withdrawing groups (Br) at the ortho position as critical for potency .

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